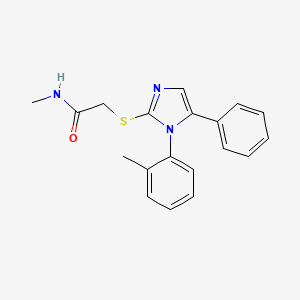

N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is an organic compound notable for its intriguing structure, comprising various functional groups, including an imidazole ring, phenyl group, and an acetamide moiety

准备方法

Synthetic Routes and Reaction Conditions

Step 1: Synthesis of 5-phenyl-1-(o-tolyl)-1H-imidazole

Reagents: : Benzaldehyde, o-toluidine, ammonium acetate.

Conditions: : Reflux in ethanol.

Reaction: : The condensation of benzaldehyde with o-toluidine in the presence of ammonium acetate yields 5-phenyl-1-(o-tolyl)-1H-imidazole.

Step 2: Formation of N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Reagents: : 5-phenyl-1-(o-tolyl)-1H-imidazole, chloroacetic acid, methylamine.

Conditions: : Reflux in methanol, followed by treatment with methylamine.

Reaction: : The synthesized 5-phenyl-1-(o-tolyl)-1H-imidazole reacts with chloroacetic acid, and the resulting intermediate undergoes substitution

生物活性

N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2OS. The structure features an imidazole ring fused with a phenyl group and an o-tolyl substituent, which contributes to its unique chemical properties. The presence of sulfur in the thioacetamide structure is also noteworthy as it may influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of imidazole, including this compound, often exhibit significant antimicrobial and antifungal activities. Preliminary studies have shown that this compound demonstrates efficacy against various microbial strains, suggesting its potential as a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Against Various Strains

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The above table summarizes the observed MIC values for this compound against selected microbial strains.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve interactions with various enzymes and receptors involved in microbial resistance mechanisms. The imidazole ring may play a crucial role in binding to these biological targets, potentially inhibiting their activity and thus contributing to the compound's antimicrobial efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives similar to this compound. For instance, a recent study evaluated a series of substituted imidazo[1,2-c]quinazolines for their inhibitory activities against Saccharomyces cerevisiae α-glucosidase. Compounds with structural similarities exhibited promising results, indicating that modifications in substituents can significantly impact biological activity .

Table 2: Structure–Activity Relationship Analysis

| Compound ID | Structural Feature | IC50 (µM) | Activity Type |

|---|---|---|---|

| 19e | Amide functionality | 50.0 ± 0.12 | α-glucosidase inhibitor |

| 27e | Presence of triazole ring | 60.03 ± 0.82 | α-glucosidase inhibitor |

This table highlights key findings from structure–activity relationship analyses that underscore the importance of specific functional groups in enhancing biological activity.

属性

IUPAC Name |

N-methyl-2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-14-8-6-7-11-16(14)22-17(15-9-4-3-5-10-15)12-21-19(22)24-13-18(23)20-2/h3-12H,13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCKBJUGRZEFCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。